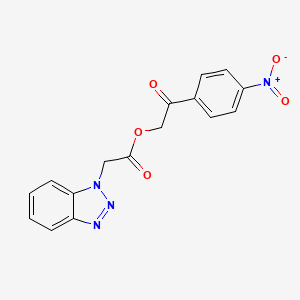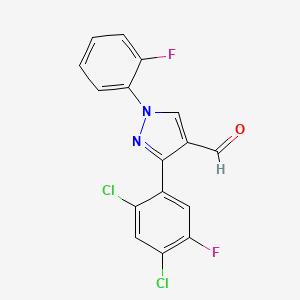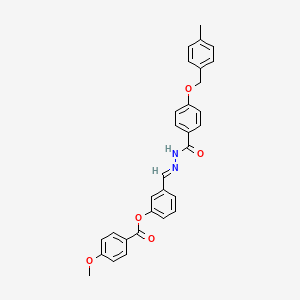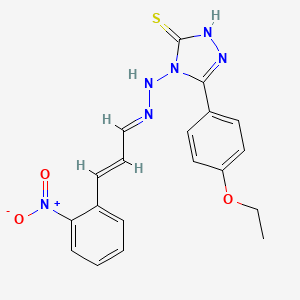![molecular formula C22H18ClN5O2S B12025074 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025074.png)
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼是一种复杂的 有机化合物,属于三唑衍生物类。这种化合物以其独特的结构为特征,包括三唑环、氯苯基、苯基和呋喃环。
准备方法
合成路线和反应条件
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼的合成通常涉及多步。一种常见的合成路线从三唑核的制备开始,然后引入氯苯基和苯基。最后一步涉及与呋喃环形成酰肼键。
三唑核的形成: 三唑核可以通过在酸性或碱性条件下,用肼和合适的腈衍生物进行环化反应来合成。
氯苯基和苯基的引入: 氯苯基和苯基是通过使用合适的卤代前体进行亲核取代反应引入的。
酰肼键的形成: 最后一步是在合适的催化剂(如乙酸)的存在下,将三唑衍生物与5-甲基呋喃-2-甲醛缩合,形成所需的酰肼化合物。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选以及先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼会发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,形成相应的亚砜或砜。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行,将酰肼基还原为胺。
取代: 亲核取代反应可以在氯苯基上发生,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾、乙酸和水。
还原: 硼氢化钠、氢化铝锂、乙醇和四氢呋喃。
取代: 胺、硫醇、二甲基甲酰胺和升高的温度。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 取代的三唑衍生物。
科学研究应用
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼有几种科学研究应用:
药物化学: 该化合物已显示出作为抗菌剂和抗癌剂的潜力。其独特的结构使其能够与各种生物靶标相互作用,使其成为药物开发的候选者。
材料科学: 该化合物形成与金属的稳定络合物的能力使其在开发具有特定电子和光学特性的新材料方面有用。
生物学研究: 它用于研究以了解三唑衍生物与生物大分子(如蛋白质和核酸)的相互作用。
工业应用:
作用机制
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。三唑环可以与金属离子结合,影响酶的活性。氯苯基和苯基可以与蛋白质中的疏水口袋相互作用,影响其功能。酰肼键使化合物能够与生物大分子形成氢键,增强其结合亲和力。
相似化合物的比较
类似化合物
- 2-{[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(3-乙氧基-2-羟基苯基)亚甲基]乙酰肼
- 2-{[5-(4-溴苯基)-4-(2-甲基-2-丙烯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]乙酰肼
- **2-{[4-(4-氯苯基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙氧基-3-甲氧基苯基)亚甲基]乙酰肼
独特性
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼的独特性在于其官能团的特定组合,赋予了其独特的化学和生物学特性。
属性
分子式 |
C22H18ClN5O2S |
|---|---|
分子量 |
451.9 g/mol |
IUPAC 名称 |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5O2S/c1-15-7-12-19(30-15)13-24-25-20(29)14-31-22-27-26-21(16-5-3-2-4-6-16)28(22)18-10-8-17(23)9-11-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |
InChI 键 |
HKNHDYVECJFIRG-ZMOGYAJESA-N |
手性 SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025005.png)

![(3Z)-5-bromo-1-hexyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12025010.png)


![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025042.png)


![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12025065.png)
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025066.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025083.png)
